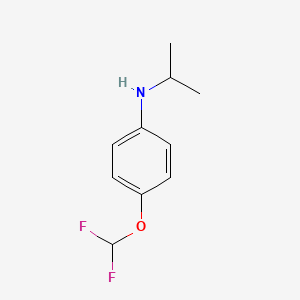

4-(Difluoromethoxy)-N-(propan-2-yl)aniline

Description

BenchChem offers high-quality 4-(Difluoromethoxy)-N-(propan-2-yl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Difluoromethoxy)-N-(propan-2-yl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(difluoromethoxy)-N-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F2NO/c1-7(2)13-8-3-5-9(6-4-8)14-10(11)12/h3-7,10,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFFICHFGGODGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC=C(C=C1)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Comprehensive Guide to the Structural Elucidation of 4-(Difluoromethoxy)-N-(propan-2-yl)aniline

Abstract

This technical guide provides a comprehensive, multi-technique approach to the structural elucidation of 4-(difluoromethoxy)-N-(propan-2-yl)aniline (CAS No: 1042524-38-8).[1] Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of analytical techniques. It delves into the causal logic behind experimental choices and the interpretation of spectroscopic data, grounding the entire process in the principles of scientific integrity. By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and multi-nuclear (¹H, ¹³C, ¹⁹F) Magnetic Resonance (NMR) Spectroscopy, we present a self-validating workflow to unequivocally confirm the molecular structure of this fluorinated aniline derivative.

Introduction: The Rationale for Elucidation

The molecule 4-(difluoromethoxy)-N-(propan-2-yl)aniline is a substituted aniline derivative. The incorporation of a difluoromethoxy (-OCHF₂) group is a prevalent strategy in modern medicinal chemistry, often employed to enhance metabolic stability, modulate lipophilicity, and improve the binding affinity of drug candidates.[2] The N-isopropyl group also influences the compound's steric and electronic properties. Accurate structural confirmation is the foundational step for any further research, be it in process development, quality control, or structure-activity relationship (SAR) studies.[1]

This guide outlines a systematic and authoritative workflow for confirming the identity and structure of this compound, emphasizing the synergy between different analytical methods.

Caption: A logical workflow for comprehensive structural elucidation.

Foundational Analysis: Mass Spectrometry

The first step in any structural elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Expected Outcome: For 4-(difluoromethoxy)-N-(propan-2-yl)aniline, with a chemical formula of C₁₀H₁₃F₂NO, the expected molecular weight is 201.21 g/mol .[1] HRMS would provide a highly accurate mass measurement of the molecular ion.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 202.1034 |

| [M+Na]⁺ | 224.0853 |

| [M]⁺ | 201.0959 |

Fragmentation Analysis (Electron Ionization - EI): In a typical EI-MS experiment, the molecular ion will undergo fragmentation, providing valuable structural clues. The fragmentation pattern of N-isopropylanilines is well-characterized.[3][4] A primary fragmentation pathway involves the loss of a methyl group (•CH₃) to form a stable secondary carbocation, which is often the base peak.

-

Molecular Ion (M⁺): A peak at m/z = 201 is expected.

-

Base Peak ([M-15]⁺): Loss of a methyl radical from the isopropyl group is anticipated to yield a strong peak at m/z = 186. This results from the formation of a stable cation.

Caption: Primary fragmentation pathway in EI-Mass Spectrometry.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Utilize a Gas Chromatography system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Standard non-polar column (e.g., HP-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min.

-

-

MS Conditions:

-

Ionization Energy: 70 eV.[3]

-

Mass Range: Scan from m/z 40 to 300.

-

Data Acquisition: Acquire data in full scan mode to identify the molecular ion and fragmentation pattern.

-

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For 4-(difluoromethoxy)-N-(propan-2-yl)aniline, we expect to see characteristic absorptions for the N-H bond, aromatic C-H and C=C bonds, aliphatic C-H bonds, the C-N bond, and the C-O-C ether linkage.

Table 2: Predicted Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3310 | N-H Stretch (single, weak-medium) | Secondary Amine[5] |

| 3100 - 3000 | C-H Stretch | Aromatic (sp² C-H) |

| 2980 - 2850 | C-H Stretch | Aliphatic (sp³ C-H)[3] |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring[3] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine[5] |

| 1150 - 1050 | C-O-C Asymmetric Stretch | Aryl Ether |

| ~825 | C-H Out-of-Plane Bend | 1,4-disubstituted (para) Aromatic Ring[3] |

The presence of a single, relatively sharp band in the 3350-3310 cm⁻¹ region is a key diagnostic feature distinguishing this secondary amine from a primary amine (which would show two bands) or a tertiary amine (which would show none).[5][6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium). If the sample is a solid, press a small amount firmly onto the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Scan Range: 4000 - 600 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.

-

-

Processing: Perform a background scan of the clean, empty ATR crystal before analyzing the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Definitive Structural Mapping: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity and chemical environment of atoms in an organic molecule.[7] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete and unambiguous structural picture.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum gives information on the number, environment, and neighboring protons for each unique hydrogen atom in the molecule.

Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 6.8 - 7.1 | Doublet | 2H | Aromatic (ortho to -OCHF₂) | Aromatic protons deshielded by the ether group. |

| ~ 6.5 - 6.7 | Doublet | 2H | Aromatic (ortho to -NH) | Aromatic protons shielded by the electron-donating amine group. |

| ~ 6.5 | Triplet (t) | 1H | -OCHF₂ | The proton is coupled to two equivalent fluorine atoms (n+1 rule does not apply directly, but a triplet is expected due to J-coupling). |

| ~ 3.6 | Septet (sept) | 1H | -CH(CH₃)₂ | The methine proton is coupled to the six equivalent methyl protons (6+1=7). |

| ~ 3.5 | Broad Singlet | 1H | -NH- | The amine proton often appears as a broad signal due to quadrupole broadening and exchange. |

| ~ 1.2 | Doublet (d) | 6H | -CH(CH₃)₂ | The six methyl protons are coupled to the single methine proton (1+1=2). |

Note: Data are predicted based on established chemical shift principles and data from analogous compounds. Actual experimental values may vary.[1]

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the presence of fluorine, C-F coupling will be observed for the difluoromethoxy carbon and the aromatic carbon attached to it.

Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~149 | Aromatic C-O | Quaternary carbon attached to the electronegative oxygen. |

| ~140 | Aromatic C-N | Quaternary carbon attached to nitrogen. |

| ~122 | Aromatic C-H | Aromatic methine carbons. |

| ~116 | Aromatic C-H | Aromatic methine carbons. |

| ~115 (triplet) | -OCHF₂ | Carbon is directly bonded to two fluorine atoms, leading to a large C-F coupling constant and a triplet multiplicity. |

| ~45 | -CH(CH₃)₂ | Aliphatic methine carbon. |

| ~23 | -CH(CH₃)₂ | Aliphatic methyl carbons. |

Fluorine-¹⁹ (¹⁹F) NMR Spectroscopy

Given the presence of fluorine, ¹⁹F NMR is a crucial and highly sensitive technique for characterizing the difluoromethoxy group.[8] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it easy to detect.[9]

Expected Outcome: The spectrum is expected to show a single signal for the two equivalent fluorine atoms of the -OCHF₂ group. This signal will be split into a doublet due to coupling with the single proton on the same carbon (¹J-FH). The chemical shift for difluoromethoxy groups typically appears in a characteristic region.

-

Chemical Shift: Predicted around -80 to -95 ppm (relative to CFCl₃).

-

Multiplicity: Doublet.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum.

-

Typical parameters: 32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled 1D carbon spectrum.

-

Typical parameters: 1024 or more scans, relaxation delay of 2 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled 1D fluorine spectrum (to observe the doublet splitting).

-

Use an appropriate fluorine reference standard or reference the spectrometer's internal calibration.

-

Conclusion: A Unified Structural Assignment

The collective evidence from MS, IR, and multi-nuclear NMR provides a robust and self-validating confirmation of the structure of 4-(difluoromethoxy)-N-(propan-2-yl)aniline.

Caption: Summary of corroborating evidence for the final structure.

-

Mass Spectrometry confirms the molecular formula C₁₀H₁₃F₂NO and the presence of an isopropyl group through its characteristic fragmentation.

-

IR Spectroscopy identifies the key functional groups: a secondary amine, an aromatic ring, and aliphatic C-H bonds. The out-of-plane bending confirms the 1,4-substitution pattern.

-

NMR Spectroscopy provides the definitive map. ¹H NMR shows the classic para-substituted aromatic pattern and the isopropyl splitting. ¹³C and ¹⁹F NMR confirm the presence and environment of the difluoromethoxy group.

Together, these techniques leave no ambiguity as to the identity of the compound.

References

-

PubChem. 4-(Difluoromethoxy)aniline | C7H7F2NO | CID 737363. [Link]

-

Pharmaffiliates. CAS No : 22236-10-8 | Product Name : 4-(Difluoromethoxy)aniline. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. [Link]

-

PubChem. N-Isopropylaniline | C9H13N | CID 13032. [Link]

-

LCGC International. Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. [Link]

-

JEOL Ltd. Structure Elucidation of Fluorinated Compounds by NMR. [Link]

-

University of Wisconsin-Platteville. INFRARED SPECTROSCOPY (IR). [Link]

-

PMC. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

-

PubChem. 2-Isopropylaniline | C9H13N | CID 12561. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

SlidePlayer. Infrared (IR) Spectroscopy. [Link]

Sources

- 1. 4-(Difluoromethoxy)-N-(propan-2-yl)aniline | 1042524-38-8 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Isopropylaniline | C9H13N | CID 12561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. JEOL USA blog | Structure Elucidation Challenges: How Can Advance [jeolusa.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Strategic Applications of CAS 1042524-38-8 in Modern Drug Discovery: A Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a foundational technique for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. CAS 1042524-38-8 , chemically identified as 4-(Difluoromethoxy)-N-(propan-2-yl)aniline (or 4-(Difluoromethoxy)-N-isopropylaniline), represents a highly specialized building block[1]. By combining the unique physicochemical properties of a difluoromethoxy (-OCF₂H) group with the directed steric bulk of an N-isopropyl moiety, this scaffold provides researchers with a powerful tool to overcome common metabolic liabilities while enhancing target binding affinity.

This whitepaper provides an in-depth analysis of the structural advantages, mechanistic behavior, and practical laboratory applications of CAS 1042524-38-8 for scientists and drug development professionals.

Physicochemical Properties & Molecular Architecture

The utility of CAS 1042524-38-8 stems from its dual-functionalized aniline core. The molecule is engineered to address two common challenges in drug design: rapid metabolic clearance and poor membrane permeability.

The "Fluorine Effect" and the Difluoromethoxy Group

Unlike a standard methoxy (-OCH₃) group, which is highly susceptible to cytochrome P450 (CYP450) mediated O-demethylation, the difluoromethoxy group is significantly more metabolically stable[2]. The strong C-F bonds resist enzymatic cleavage, prolonging the biological half-life of the resulting drug candidate[3]. Furthermore, the -OCF₂H group acts as a "lipophilic hydrogen bond donor." The electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups without the associated metabolic fragility[2]. It also exhibits a unique conformational flexibility, interconverting between lipophilic and polar states to adjust to the microenvironment of a protein binding pocket[4].

The N-Isopropyl Modification

The secondary amine functionalized with an isopropyl group provides critical steric hindrance. In library synthesis, primary anilines are prone to over-alkylation or unwanted N-acetylation in vivo. The bulky isopropyl group mitigates these side reactions, directs the regioselectivity of further electrophilic aromatic substitutions, and increases the overall lipophilicity (logP) of the molecule, which is essential for crossing lipid bilayers[1].

Quantitative Data Summary

| Property | Value | Chemical & Clinical Significance |

| CAS Number | 1042524-38-8 | Unique registry identifier for procurement and IP tracking[1]. |

| Chemical Name | 4-(Difluoromethoxy)-N-(propan-2-yl)aniline | Nomenclature defining the core functional scaffold[1]. |

| Molecular Formula | C₁₀H₁₃F₂NO | Determines exact mass for LC-MS tracking (m/z 202 [M+H]⁺)[1]. |

| Molecular Weight | 201.21 g/mol | Low MW allows for downstream additions while satisfying Lipinski's Rule of 5[1]. |

| Key Functional Groups | -OCF₂H, Secondary Amine (-NH-iPr) | Provides lipophilic H-bond donation and directed steric bulk[2]. |

Mechanistic Insights: Overcoming Metabolic Liabilities

To understand the value of CAS 1042524-38-8, one must examine the causality of metabolic degradation. When a standard methoxy-aniline derivative enters the hepatic system, CYP450 enzymes (particularly CYP2D6 and CYP3A4) readily abstract a hydrogen atom from the methoxy group, leading to an unstable hemiacetal that collapses into a phenol and formaldehyde. This rapid clearance requires higher, more frequent dosing, increasing the risk of toxicity.

By substituting the -OCH₃ with -OCF₂H, the activation energy required for hydrogen abstraction is significantly raised due to the strong electron-withdrawing effect of the fluorine atoms[3].

CYP450 metabolic resistance conferred by the difluoromethoxy group.

Experimental Workflow: Buchwald-Hartwig Amination

Integrating CAS 1042524-38-8 into a larger pharmaceutical scaffold frequently requires C-N cross-coupling. Because CAS 1042524-38-8 is a secondary amine with a bulky isopropyl group, standard coupling conditions often fail due to competitive β-hydride elimination or failure to undergo reductive elimination.

The following protocol utilizes Palladium-catalyzed Buchwald-Hartwig amination specifically optimized for bulky secondary amines.

Protocol Causality & Design

-

Catalyst/Ligand Choice: We utilize Pd₂(dba)₃ paired with BrettPhos . BrettPhos is highly sterically demanding and electron-rich, which accelerates the reductive elimination step specifically for secondary amines, preventing the catalyst from stalling.

-

Solvent Choice: Anhydrous Toluene is selected because its high boiling point (110 °C) provides the necessary thermal energy to overcome the steric hindrance of the N-isopropyl group during the catalytic cycle.

Step-by-Step Methodology (Self-Validating System)

-

Reagent Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the target aryl chloride (1.0 mmol, 1.0 equiv), CAS 1042524-38-8 (241 mg, 1.2 mmol, 1.2 equiv), Pd₂(dba)₃ (18.3 mg, 2 mol%), BrettPhos (21.5 mg, 4 mol%), and sodium tert-butoxide (144 mg, 1.5 equiv).

-

Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene to the flask to achieve a 0.2 M concentration. Seal the flask with a PTFE stopcock and remove it from the glovebox.

-

Thermal Cycling: Stir the reaction mixture vigorously at 100 °C using a pre-heated oil bath for 12 hours.

-

Self-Validating Checkpoint (LC-MS): After 12 hours, cool the reaction to room temperature and extract a 10 µL aliquot. Dilute in LC-MS grade acetonitrile and inject into the LC-MS.

-

Validation Logic: The complete disappearance of the m/z 202 [M+H]⁺ peak (starting material CAS 1042524-38-8) and the emergence of the product mass confirms that the catalytic cycle was active and the reaction has reached completion. Do not proceed to the resource-intensive workup until this is confirmed.

-

-

Workup: Dilute the crude mixture with 15 mL of ethyl acetate. Filter the solution through a 1-inch pad of Celite to remove the precipitated inorganic salts (NaCl) and palladium black. Wash the Celite pad with an additional 10 mL of ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue via flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure diarylamine scaffold.

Step-by-step Buchwald-Hartwig amination workflow using CAS 1042524-38-8.

Conclusion

CAS 1042524-38-8 is far more than a simple building block; it is a strategically designed scaffold that directly addresses the pharmacokinetic hurdles of modern drug discovery. By leveraging the unique lipophilic hydrogen-bonding capability and metabolic stability of the difluoromethoxy group[2], alongside the steric direction of the N-isopropyl amine, medicinal chemists can synthesize highly resilient, target-specific therapeutics.

References

- Benchchem. "4-(Difluoromethoxy)-N-(propan-2-yl)aniline | 1042524-38-8". Source: benchchem.com.

- Benchchem. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry". Source: benchchem.com.

- National Institutes of Health (NIH) / PMC. "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective". Source: nih.gov.

- ACS Publications. "Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs". Source: acs.org.

Sources

N-isopropyl-4-(difluoromethoxy)aniline: A Strategic Building Block in Modern Medicinal Chemistry

Abstract The strategic incorporation of fluorinated moieties into small-molecule scaffolds is a cornerstone of contemporary drug discovery. N-isopropyl-4-(difluoromethoxy)aniline (Chemical Formula: C₁₀H₁₃F₂NO) represents a highly specialized, advanced building block that merges the tunable steric bulk of an N-isopropyl group with the unique physicochemical properties of a para-difluoromethoxy (-OCF₂H) substituent. This technical whitepaper dissects the structural rationale, bioisosteric utility, synthetic methodologies, and experimental validation protocols associated with this compound, providing a comprehensive guide for medicinal chemists and drug development professionals.

Structural Rationale and Bioisosterism

The architecture of N-isopropyl-4-(difluoromethoxy)aniline is deliberately designed to address common developability bottlenecks in lead optimization, such as rapid metabolic clearance and poor target-site penetration. The molecule can be deconstructed into three functional zones:

-

The Aniline Core : Provides a rigid aromatic scaffold that dictates the spatial orientation of the substituents. It serves as the primary attachment point for further functionalization (e.g., coupling with heterocyclic electrophiles to form kinase inhibitors or GPCR ligands).

-

The para-Difluoromethoxy Group (-OCF₂H) : Unlike the ubiquitous methoxy (-OCH₃) group, which is highly susceptible to cytochrome P450 (CYP450)-mediated oxidative O-demethylation, the -OCF₂H group exhibits profound metabolic stability[1]. Furthermore, the electron-withdrawing fluorine atoms polarize the C-H bond, enabling it to act as a lipophilic hydrogen-bond donor[2]. This allows it to serve as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups while simultaneously increasing membrane permeability[3].

-

The N-isopropyl Group : The secondary amine configuration prevents the formation of reactive or toxic metabolites (such as nitroso species) often associated with primary anilines. The isopropyl moiety introduces specific steric bulk, directing the vector of the molecule into hydrophobic pockets of target proteins while increasing overall lipophilicity.

Structure-Property Relationships of N-isopropyl-4-(difluoromethoxy)aniline.

Physicochemical Data Presentation

Understanding the electronic and lipophilic contributions of the -OCF₂H group is critical for rational drug design. The difluoromethoxy group is weakly electron-withdrawing (Hammett σp ≈ +0.14), contrasting sharply with the electron-donating methoxy group[1].

Table 1: Physicochemical Comparison of Oxygen-Linked Substituents

| Functional Group | Formula | Hammett Constant ( σp ) | Lipophilicity Contribution ( π ) | H-Bond Donor Capacity | CYP450 O-Dealkylation Risk |

| Methoxy | -OCH₃ | -0.27 (Electron Donating) | 0.02 | None | Very High |

| Difluoromethoxy | -OCF₂H | +0.14 (Electron Withdrawing) | 0.38 | Yes (Polarized C-H) | Low |

| Trifluoromethoxy | -OCF₃ | +0.35 (Strongly Withdrawing) | 1.04 | None | Negligible |

Table 2: Chemical Identifiers

| Property | Value |

| Chemical Name | N-isopropyl-4-(difluoromethoxy)aniline |

| Precursor CAS | 22236-10-8 (4-(difluoromethoxy)aniline)[4] |

| Molecular Formula | C₁₀H₁₃F₂NO |

| Molecular Weight | 201.21 g/mol |

| SMILES | CC(C)NC1=CC=C(OC(F)F)C=C1 |

Synthetic Methodologies

The synthesis of N-isopropyl-4-(difluoromethoxy)aniline is typically achieved via the reductive amination of the commercially available primary amine, 4-(difluoromethoxy)aniline[5].

Protocol 1: Reductive Amination Workflow

Objective: To selectively mono-alkylate the primary aniline without over-alkylation to the tertiary amine.

-

Imine Formation: Dissolve 1.0 equivalent of 4-(difluoromethoxy)aniline in anhydrous 1,2-dichloroethane (DCE). Add 1.5 equivalents of acetone and 1.0 equivalent of glacial acetic acid.

-

Causality: Acetic acid acts as a Brønsted acid catalyst. It protonates the intermediate hemiaminal, converting the hydroxyl group into water (a superior leaving group), thereby driving the equilibrium toward the formation of the electrophilic iminium ion.

-

-

Reduction: Stir the mixture at room temperature for 30 minutes, then add 1.5 equivalents of sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Causality: NaBH(OAc)₃ is chosen over sodium borohydride (NaBH₄) because the electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This prevents the premature reduction of the unreacted acetone, ensuring the reducing agent is preserved exclusively for the highly electrophilic iminium intermediate.

-

-

Reaction Completion: Stir the reaction under a nitrogen atmosphere for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate, 8:2).

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid and decompose excess borohydride. Extract the aqueous layer with dichloromethane (DCM).

-

Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to yield the pure secondary amine.

Experimental Validation: Metabolic Stability

A primary justification for utilizing the -OCF₂H group is its resistance to metabolic degradation[1]. To empirically validate this, derivatives synthesized from N-isopropyl-4-(difluoromethoxy)aniline must undergo in vitro microsomal stability testing.

Protocol 2: In Vitro Microsomal Stability Assay (Self-Validating System)

Objective: Determine the intrinsic clearance ( CLint ) and half-life ( t1/2 ) of the synthesized compound.

-

Preparation: Dilute the test compound to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).

-

Causality: The pH 7.4 phosphate buffer mimics physiological conditions and provides the exact ionic strength required to maintain the tertiary structure and catalytic activity of CYP450 enzymes.

-

-

Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

-

Causality: Ensuring the system reaches thermal equilibrium prior to initiation prevents temperature-dependent kinetic artifacts that could artificially skew the initial reaction rate.

-

-

Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).

-

Causality: NADPH is the obligate electron donor for CYP450-mediated oxidations; its addition acts as the precise "start switch" for the metabolic clock.

-

-

Time-Course Sampling: At t=0,15,30,45, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

-

Causality: The cold organic solvent instantly denatures the microsomal proteins, completely halting enzymatic activity and ensuring that the sample accurately represents the exact time point of extraction.

-

-

Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Self-validating LC-MS/MS workflow for intrinsic clearance and microsomal stability.

Applications in Signaling Pathways

Compounds bearing the difluoromethoxy group are highly prevalent in drugs targeting intracellular signaling cascades. A classic example is the inhibition of Phosphodiesterase-4 (PDE4), a mechanism utilized by difluoromethoxy-containing drugs like Roflumilast to treat inflammatory conditions[1].

When N-isopropyl-4-(difluoromethoxy)aniline is incorporated into a heterocyclic core (e.g., a pyrimidine or quinoline scaffold), the resulting molecule can act as a potent competitive inhibitor of the PDE4 active site. The -OCF₂H group acts as a hydrogen bond donor to conserved glutamine residues in the binding pocket, while the N-isopropyl group occupies a distinct hydrophobic sub-pocket.

Mechanism of action for a difluoromethoxy-derived PDE4 inhibitor.

Conclusion

N-isopropyl-4-(difluoromethoxy)aniline is a highly versatile building block that allows medicinal chemists to simultaneously optimize pharmacodynamics and pharmacokinetics. By leveraging the unique polarized C-H hydrogen-bond donor capacity of the -OCF₂H group and the steric/lipophilic profile of the N-isopropyl moiety, researchers can design drug candidates that bypass traditional metabolic liabilities while maintaining high target affinity.

References

-

[3] National Institutes of Health (NIH). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from: [Link]

-

[2] ResearchGate. CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? Retrieved from:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-(Difluoromethoxy)aniline, 97% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

The Fluorine Advantage: Modulating Biological Activity through Fluorinated Aniline Scaffolds

Executive Overview: The "Fluorine Effect" in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine into aromatic scaffolds is a highly privileged tactic. Fluorinated anilines, in particular, serve as foundational building blocks for a vast array of biologically active compounds, ranging from life-saving targeted cancer therapies to novel antimicrobial agents.

As an application scientist overseeing lead optimization pipelines, I consistently observe that replacing a hydrogen atom with fluorine on an aniline core is rarely a simple bioisosteric swap. Instead, it triggers a cascade of physicochemical modulations—collectively termed the "fluorine effect." This effect fundamentally alters the molecule's pKa, lipophilicity (LogP), and metabolic stability, directly dictating its pharmacokinetic fate and pharmacodynamic efficacy.

Mechanistic Causality: Why Fluorinated Anilines?

The selection of a fluorinated aniline scaffold over a non-halogenated counterpart is driven by precise, target-specific requirements:

-

pKa Modulation and Hinge Binding: The strong electron-withdrawing nature of fluorine (and often co-substituted chlorine, as seen in 3-chloro-4-fluorophenyl moieties) significantly lowers the pKa of the aniline nitrogen. This fine-tunes the hydrogen bond donor/acceptor capacity, optimizing critical interactions with the ATP-binding pocket (hinge region) of kinases[1].

-

Lipophilicity and Membrane Permeability: Fluorine substitution enhances lipophilicity, which drives passive membrane diffusion. This is a critical factor for reaching intracellular targets like BCR-Abl or penetrating microbial pathogens with robust cell walls[2].

-

Metabolic Stability: Blocking metabolically labile sites (e.g., the para-position of an aromatic ring) with a fluorine atom prevents rapid cytochrome P450-mediated oxidation, thereby extending the compound's half-life and reducing toxic metabolite formation.

Biological Activity Profiles

Oncology: Tyrosine Kinase Inhibitors (TKIs)

Fluorinated aniline derivatives have revolutionized targeted cancer therapy. Compounds derived from 4-(3-chloro-4-fluorophenyl)aniline and 3-(trifluoromethyl)aniline are the structural backbone of numerous FDA-approved TKIs[3].

In non-small cell lung cancer (NSCLC), the fluorinated aniline moiety of inhibitors like Gefitinib inserts deeply into the hydrophobic pocket of the Epidermal Growth Factor Receptor (EGFR), while the aniline nitrogen anchors to the hinge region. Similarly, 4 utilize the 3-(trifluoromethyl)aniline group to handle the allosteric site of the BCR-Abl and c-Kit kinases, locking them in an inactive conformation[4].

EGFR Signaling Pathway and Targeted Inhibition by Fluorinated Anilines.

Antimicrobial and Antifungal Efficacy

Beyond oncology, the halogenated phenylaniline scaffold exhibits potent antimicrobial properties. The enhanced lipophilicity facilitates passage through complex microbial cell membranes, including those of Staphylococcus aureus and Escherichia coli. 5 and semicarbazone derivatives synthesized from these anilines show a significant reduction in Minimum Inhibitory Concentrations (MIC) compared to non-fluorinated analogues, often by evading bacterial efflux pumps[5].

Quantitative Data Analysis

The following table synthesizes the comparative biological activities of various fluorinated aniline scaffolds across different therapeutic targets, demonstrating the versatility of the pharmacophore.

| Compound Scaffold | Primary Target / Organism | Biological Activity (IC50 / MIC) | Primary Mechanism of Action |

| 4-(3-Chloro-4-fluorophenyl)aniline | EGFR (Wild-type) | IC50 < 10 nM | ATP-competitive hinge binding |

| 3-(Trifluoromethyl)aniline | c-Kit / BCR-Abl | IC50 = 3.5 - 9.4 nM | Type-II Allosteric inhibition |

| 3-Chloro-5-(4-fluorophenyl)aniline | Staphylococcus aureus | MIC = 6.25 µg/mL | Membrane disruption |

| Fluorinated Salicylaldimine | Escherichia coli | MIC50 = 18.6 µM | Cellular efflux evasion |

| Isophthalic Acid Derivatives | K562 Leukemia Cells | IC50 = 3.42 µM | Cytotoxic apoptosis induction |

Experimental Methodologies: Self-Validating Systems

In drug development, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems, ensuring that every data point generated is dynamically verified for accuracy.

Protocol 1: Self-Validating In Vitro Kinase Inhibition Assay (FRET)

Purpose: To quantify the inhibitory potency (IC50) of novel fluorinated aniline derivatives against recombinant kinases (e.g., EGFR)[1]. Causality: Utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay allows for kinetic monitoring while eliminating false positives caused by the autofluorescence of halogenated compounds.

-

Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Dilution: Serially dilute the fluorinated aniline test compound in 100% DMSO to create a 10-point dose-response curve (1:3 dilutions).

-

Self-Validation Step: Include a known reference inhibitor (e.g., Gefitinib) as a positive control, and a DMSO-only well as the vehicle (negative) control.

-

-

Enzyme-Inhibitor Pre-incubation: Mix 5 µL of the compound dilution with 10 µL of recombinant EGFR enzyme (final concentration 0.5 nM) in a 384-well microplate. Incubate for 30 minutes at room temperature.

-

Causality: Pre-incubation is mandatory because fluorinated inhibitors often exhibit slow-binding kinetics; this step allows the system to reach thermodynamic equilibrium before the reaction starts.

-

-

Reaction Initiation: Add 10 µL of a substrate mixture containing ATP (set precisely at the predetermined Km value, typically 10 µM) and a fluorescently labeled peptide substrate.

-

Kinetic Readout: Measure the FRET signal (Ex 340 nm / Em 495 nm and 520 nm) continuously for 60 minutes.

-

Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

-

Self-Validation Step: The assay run is strictly invalidated if the calculated Z'-factor of the control wells falls below 0.6, or if the reference compound's IC50 deviates from its historical mean.

-

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Purpose: Determine the MIC of fluorinated aniline derivatives against bacterial strains[2].

-

Inoculum Preparation: Cultivate S. aureus (ATCC 29213) on Mueller-Hinton agar. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL).

-

Compound Plating: Dispense 50 µL of Mueller-Hinton broth into a 96-well plate. Add 50 µL of the fluorinated compound (starting at 64 µg/mL) to the first column and perform 1:2 serial dilutions across the plate.

-

Inoculation: Add 50 µL of the bacterial suspension (diluted 1:150) to all test wells.

-

Self-Validation Step: Include a growth control well (broth + bacteria, no compound) to ensure organism viability, and a sterility control well (broth only) to check for contamination. Use Gentamicin as a reference standard.

-

-

Incubation & Readout: Incubate at 37°C for 18-24 hours. Add 10 µL of resazurin dye (a cell viability indicator).

-

Causality: Relying purely on optical density (OD600) can be skewed by the precipitation of highly lipophilic fluorinated compounds. Resazurin provides a metabolic readout; a color change from blue to pink indicates bacterial respiration. The MIC is recorded as the lowest concentration preventing the color change.

-

Iterative Drug Discovery Workflow for Fluorinated Aniline Kinase Inhibitors.

References

-

Application Notes and Protocols: Leveraging 4-(3-Chloro-4-fluorophenyl)aniline in Kinase Inhibitor Drug Discovery. BenchChem.1

-

Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. PMC / National Institutes of Health.4

-

A Comparative Guide to the Biological Activity of 3-Chloro-5-(4-fluorophenyl)aniline Analogues. BenchChem. 2

-

Investigation of Anticancer and Antimicrobial Properties of Fluorinated Salicylaldimines. DergiPark. 5

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. MDPI. 6

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. mdpi.com [mdpi.com]

Strategic Utilization of 4-(Difluoromethoxy)-N-(propan-2-yl)aniline in Medicinal Chemistry

Executive Summary

In modern drug discovery, the precise tuning of a lead compound's physicochemical profile is often the difference between a failed clinical candidate and a marketed drug. 4-(Difluoromethoxy)-N-(propan-2-yl)aniline (CAS: 1042524-38-8) is a highly specialized secondary aniline building block designed to solve two pervasive challenges in medicinal chemistry: metabolic liability and off-target reactivity[1]. By integrating a difluoromethoxy (-OCF₂H) group and an N-isopropyl substituent onto an aniline core, this compound provides a unique balance of steric shielding, modulated basicity, and lipophilic hydrogen-bonding capacity.

As a Senior Application Scientist, I frequently utilize this building block to construct metabolically robust heterocycles and circumvent the limitations of traditional methoxy-substituted anilines. This guide details the mechanistic rationale, quantitative profiling, and validated synthetic workflows for deploying this compound.

Physicochemical Rationale & Causality

The Difluoromethoxy Group: A "Lipophilic Hydrogen Bond Donor"

Historically, the methoxy (-OCH₃) group has been a staple in drug design for occupying lipophilic pockets. However, its strongly electron-donating nature (+M effect) often renders the aromatic ring highly susceptible to cytochrome P450-mediated oxidative metabolism.

Replacing the methoxy group with a difluoromethoxy group is a strategic intervention. The powerful inductive pull (-I) of the two fluorine atoms counteracts the oxygen's resonance donation, rendering the -OCF₂H group weakly electron-withdrawing[2]. This electronic shift hardens the aromatic ring against enzymatic cleavage[3]. Furthermore, the highly polarized C-H bond of the difluoromethoxy group enables it to act as a [4]. This allows the moiety to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, maintaining critical target interactions while simultaneously increasing membrane permeability[3][4].

The N-Isopropyl Group: Steric Shielding

Primary anilines are notoriously prone to over-alkylation during synthesis and rapid N-acetylation in vivo. The installation of an N-isopropyl group provides precise steric shielding[2]. The bulky isopropyl moiety intentionally hinders the nitrogen center, mitigating unwanted N,N-dialkylation side reactions[2]. Crucially, the secondary amine remains sufficiently nucleophilic for transition-metal-catalyzed cross-couplings, but is sterically protected enough to alter the pharmacokinetic profile of the final drug candidate.

Figure 1. Logical workflow for incorporating OCF2H and N-isopropyl motifs in lead optimization.

Quantitative Profiling: Substituent Effects

To understand the structural impact of the difluoromethoxy substitution, we must compare it against standard functional groups. The table below summarizes the critical physicochemical parameters that dictate the behavior of these building blocks in biological systems.

Table 1: Comparative Physicochemical Properties of Para-Substituted Anilines

| Substituent (para) | Hammett Constant (σp) | Electronic Effect | Lipophilicity Contribution (π) | H-Bond Donor Capacity |

| -OCH₃ (Methoxy) | -0.27 | Strongly Activating (+M) | -0.02 | None |

| -OCF₂H (Difluoromethoxy) | +0.14 | Weakly Deactivating (-I) | +0.68 | Yes (Lipophilic) |

| -OCF₃ (Trifluoromethoxy) | +0.35 | Strongly Deactivating (-I) | +1.04 | None |

(Data synthesized from standard medicinal chemistry parameters regarding[3][4])

Synthetic Workflows & Methodologies

Buchwald-Hartwig Cross-Coupling Protocol

The most common application for 4-(Difluoromethoxy)-N-(propan-2-yl)aniline is its integration into larger scaffolds via C-N cross-coupling. Because the N-isopropyl group creates significant steric bulk, standard ligands (e.g., BINAP) often fail due to slow reductive elimination.

Causality in Reagent Selection:

-

Ligand (BrettPhos): Explicitly designed to accommodate bulky secondary amines, BrettPhos accelerates the reductive elimination step and prevents unwanted β-hydride elimination.

-

Base (NaOtBu): A strong, non-nucleophilic base that facilitates the deprotonation of the coordinated amine without competing for the palladium center.

-

Solvent (Toluene): Anhydrous, non-polar environments stabilize the low-valent Pd(0) intermediates at the high temperatures required for sterically hindered substrates.

Step-by-Step Methodology

-

Preparation (Glovebox): To an oven-dried Schlenk flask, add the target heteroaryl bromide (1.0 equiv), 4-(Difluoromethoxy)-N-(propan-2-yl)aniline (1.2 equiv)[1], Pd₂(dba)₃ (2 mol%), BrettPhos (4 mol%), and NaOtBu (1.5 equiv). Rationale: A slight excess of the aniline ensures complete consumption of the valuable aryl halide.

-

Solvent Addition: Suspend the mixture in anhydrous, degassed toluene (0.2 M). Seal the flask and remove it from the glovebox.

-

Reaction Execution: Heat the mixture at 90 °C for 12–16 hours under a positive pressure of argon. Rationale: Elevated temperature overcomes the activation barrier for the oxidative addition of sterically hindered substrates.

-

Self-Validating Workup: Cool to room temperature. Monitor completion via LC-MS.

-

Validation Check: In ¹⁹F NMR, the starting aniline exhibits a characteristic doublet/triplet around -80 to -83 ppm[2]. The successful product will show a slight chemical shift in this region, confirming the integrity of the -OCF₂H group post-coupling. Furthermore, the ¹H NMR triplet of the -OCF₂H proton (typically around 6.5 ppm, J ≈ 74 Hz) must remain intact.

-

-

Purification: Filter the crude mixture through a pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Figure 2. Mechanism of Pd-catalyzed Buchwald-Hartwig amination using the target aniline.

References

-

Title: The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Difluoromethylation of Phenols Source: Organic Syntheses URL: [Link]

Sources

Introduction to Fluorinated Building Blocks in Drug Design: From Strategic Incorporation to Mechanistic Impact

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Fluorine as a "Bioisosteric Magic Bullet"

In the landscape of modern medicinal chemistry, few elements have had as profound and widespread an impact as fluorine.[1][2][3] Once considered an exotic and synthetically challenging substituent, fluorine has become a cornerstone of rational drug design, with approximately 20-25% of all marketed pharmaceuticals containing at least one fluorine atom.[1][4] This guide, intended for drug discovery professionals, moves beyond a simple acknowledgment of fluorine's utility. It aims to provide a deep, mechanistic understanding of why and how the strategic incorporation of fluorinated building blocks can transform a promising lead compound into a successful clinical candidate. We will explore the nuanced effects of fluorine on a molecule's physicochemical and pharmacokinetic properties, delve into the practicalities of synthetic incorporation, and provide a framework for making informed decisions in your drug design campaigns.

The Fundamental Physicochemical Properties of Fluorine

The unique behavior of fluorine in a biological context stems from its intrinsic atomic properties. Understanding these fundamentals is critical to predicting and leveraging its effects.

-

High Electronegativity: As the most electronegative element (Pauling scale: 3.98), fluorine exerts a powerful inductive electron-withdrawing effect, polarizing the C-F bond and influencing the electronic environment of the entire molecule.[3][5]

-

Small Atomic Radius: With a van der Waals radius of ~1.47 Å, fluorine is only slightly larger than hydrogen (~1.20 Å).[3][5] This allows it to act as a bioisostere of hydrogen, often being introduced without creating significant steric hindrance in a protein binding pocket.[6]

-

The Carbon-Fluorine Bond: The C-F bond is exceptionally strong (bond energy ~485 kJ/mol for sp³ C-F), making it highly resistant to metabolic cleavage.[5] This is a cornerstone of its use in enhancing metabolic stability.

-

Hydrogen Bond Acceptor: The polarized C-F bond allows fluorine to act as a weak to moderate hydrogen bond acceptor, enabling unique interactions with biological targets.[5]

These core properties give rise to the multifaceted roles fluorine plays in drug design, as illustrated below.

Caption: Decision workflow for choosing a fluorination strategy.

Nucleophilic Fluorination

This approach utilizes a nucleophilic fluoride source (F⁻) to displace a leaving group. [7]

-

Deoxyfluorination of Alcohols: Reagents like (diethylamino)sulfur trifluoride (DAST) and Deoxo-Fluor® are widely used to convert alcohols to alkyl fluorides. [8][9]The reaction proceeds via in-situ activation of the hydroxyl group, followed by an SN2 displacement by fluoride, resulting in inversion of stereochemistry. [8] Experimental Protocol: Deoxyfluorination of a Secondary Alcohol with DAST

-

Setup: In a fume hood, add a solution of the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) to a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution. Caution: DAST can decompose exothermically. Maintain strict temperature control.

-

Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0 °C.

-

Workup: Separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Electrophilic Fluorination

This strategy employs reagents with an electron-deficient fluorine atom (formally "F⁺") to react with a carbon-centered nucleophile, such as an enolate or an electron-rich aromatic ring. [4][10]

-

N-F Reagents: Modern electrophilic fluorination heavily relies on N-F reagents, which are significantly safer and easier to handle than elemental fluorine. [10]Key examples include N-fluorobenzenesulfonimide (NFSI) and the highly effective 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known commercially as Selectfluor®. [4][10] Experimental Protocol: α-Fluorination of a Ketone using Selectfluor®

-

Enolate Formation (Pre-formation or in situ): To a solution of the ketone (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) at room temperature, add a base (e.g., NaH, LDA, or an appropriate catalyst for in situ generation).

-

Fluorination: Add Selectfluor® (1.1 eq) portion-wise to the solution of the enolate. The reaction is often exothermic.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Synthesis of Trifluoromethylated (CF₃) Building Blocks

The trifluoromethyl group is one of the most important fluorine-containing motifs in drug design. Direct trifluoromethylation can be achieved using various reagents, including nucleophilic (e.g., Ruppert's reagent, CF₃SiMe₃), electrophilic (e.g., Togni or Umemoto reagents), or radical sources. [11][12]A common industrial approach involves the alkylation-cyclization of amines using inexpensive trifluoroacetic acid or its anhydride. [13]

Case Study: The Role of Fluorine in a Marketed Drug

Examining a successful drug provides invaluable insight into the practical application of these principles.

Sitagliptin (Januvia®) - A DPP-4 Inhibitor

Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. Its structure features a trifluoromethyl group and a 2,4,5-trifluorophenyl moiety.

-

The Trifluorophenyl Group: This group plays a crucial role in binding to the dipeptidyl peptidase-4 (DPP-4) enzyme. The fluorine atoms engage in favorable interactions within the S1 and S2 pockets of the active site. More importantly, this polyfluorinated ring is highly resistant to oxidative metabolism, which was a liability for earlier, non-fluorinated analogs. This metabolic blockade contributes directly to the drug's excellent oral bioavailability and prolonged duration of action.

-

The Trifluoromethyl Group: The β-trifluoromethyl group on the piperazine ring is key. Its strong electron-withdrawing nature lowers the basicity of the nearby amine. This modulation is critical for achieving a balance between potency and selectivity, while also ensuring the molecule has the appropriate physicochemical properties for oral absorption.

Conclusion and Future Outlook

The strategic incorporation of fluorinated building blocks is a powerful and validated approach in modern drug discovery. [14]By understanding the fundamental principles of how fluorine modulates molecular properties—from metabolic stability and pKa to conformation and binding affinity—medicinal chemists can address key challenges in lead optimization. The continued development of novel synthetic methodologies, particularly for late-stage fluorination and the creation of more diverse fluoro-aliphatic scaffolds, promises to further expand the toolbox for drug designers. [15][16]As we move forward, the judicious use of fluorine will undoubtedly remain a central strategy in the quest to develop safer and more effective medicines.

References

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. (n.d.). National Center for Biotechnology Information.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem. (2025, September 3). AiFChem.

- Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. (n.d.). National Center for Biotechnology Information.

- Electrophilic fluorination - Wikipedia. (n.d.). Wikipedia.

- The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. (2008, June 21). American Chemical Society Publications.

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed. (2026, January 21). PubMed.

- Tactical Applications of Fluorine in Drug Design and Development - ResearchGate. (n.d.). ResearchGate.

- Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing). (2007, December 13). Royal Society of Chemistry.

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.

- Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - ACS Publications. (2026, January 21). American Chemical Society Publications.

- Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate. (n.d.). ResearchGate.

- Electrophilic fluorination - Grokipedia. (n.d.). Grokipedia.

- (PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. (n.d.). ResearchGate.

- Fluorine as a key element in modern drug discovery and development - LE STUDIUM. (2018, May 3). LE STUDIUM.

- Fluorine in Medicinal Chemistry: In Perspective to COVID-19 | ChemRxiv. (n.d.). ChemRxiv.

- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | ChemRxiv. (2026, January 6). ChemRxiv.

- Drug Discovery Based on Fluorine-Containing Glycomimetics - MDPI. (n.d.). MDPI.

- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry. (n.d.). Alfa Chemistry.

- Electrophilic NF Fluorinating Agents | Chemical Reviews - ACS Publications. (n.d.). American Chemical Society Publications.

- Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates - Benchchem. (n.d.). Benchchem.

- THE SCIENCE OF ORGANIC FLUOROCHEMISTRY. (1999, February 5). 3M Company.

- Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. (2015, January 26). ResearchGate.

- Synthesis of novel fluorinated building blocks via halofluorination and related reactions. (2020, October 16). Beilstein Journal of Organic Chemistry.

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Royal Society of Chemistry.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (2025, July 18). National Center for Biotechnology Information.

- Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (2022, November 4). PubMed.

- A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing | Industrial & Engineering Chemistry Research - ACS Publications. (2019, May 27). American Chemical Society Publications.

- Fluorinated building blocks in drug design: new pathways and targets - PMC. (n.d.). National Center for Biotechnology Information.

- Synthetic utility of the trifluoromethylation procedure. (a)... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.

- Advances in the Development of Trifluoromethoxylation Reagents - MDPI. (2021, December 10). MDPI.

- Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing). (2025, August 12). Royal Society of Chemistry.

- A Technical Guide to Electrophilic and Nucleophilic Fluorination for Fluoroalkane Synthesis from Alcohols - Benchchem. (n.d.). Benchchem.

- Method for Nucleophilic Fluorination Advanced by Doyle Group - Princeton University Department of Chemistry. (2020, May 7). Princeton University.

- Fluorination Approaches | Synthetic Methods in Drug Discovery: Volume 2 - Books. (n.d.). Royal Society of Chemistry.

- "Fluorine Compounds, Organic". In: Kirk-Othmer Encyclopedia of Chemical Technology. (2000, December 4). Wiley Online Library.

- Physicochemical properties of fluorine-containing saturated (hetero)cycles - YouTube. (2023, July 25). YouTube.

- Case studies of fluorine in drug discovery - OUCI. (n.d.). Osaka University.

- "Fluorine Compounds, Organic," in: Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Wiley Online Library.

- Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001−2011). (2013, December 3). ACS Publications.

- Strategies for Nucleophilic C(sp3)–(Radio)Fluorination | Journal of the American Chemical Society. (2023, April 24). American Chemical Society Publications.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - Semantic Scholar. (2023, August 15). Semantic Scholar.

- 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - Raines Lab. (2016, January 12). University of Wisconsin-Madison.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC. (n.d.). National Center for Biotechnology Information.

- Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC. (2022, April 11). National Center for Biotechnology Information.

- Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC. (n.d.). National Center for Biotechnology Information.

- Effects of fluorine incorporation on drugs and imaging probes. - ResearchGate. (n.d.). ResearchGate.

Sources

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]

Application Notes and Protocols: A Detailed Guide to the N-Alkylation of Anilines

Abstract

The N-alkylation of anilines is a fundamental transformation in organic synthesis, pivotal to the discovery and development of a vast array of pharmaceuticals, agrochemicals, and functional materials. N-Alkylated anilines are core structural motifs in numerous bioactive molecules. This guide provides an in-depth exploration of the primary methodologies for aniline N-alkylation, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, practical execution, and comparative analysis of key strategies, including Reductive Amination, Buchwald-Hartwig Amination, and Catalytic Hydrogen Autotransfer. Each section offers detailed, field-proven protocols, explains the causality behind experimental choices, and is supported by authoritative references to ensure scientific integrity.

Introduction: The Central Role of N-Alkylated Anilines

The carbon-nitrogen (C-N) bond is a cornerstone of molecular architecture in life sciences. The synthesis of N-alkylated anilines, in particular, represents a critical class of C-N bond formation.[1] This structural unit is prevalent in a multitude of blockbuster drugs, from oncology agents to central nervous system therapeutics. Traditional methods for aniline alkylation, such as direct reaction with alkyl halides, are often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts.[2][3] This lack of control necessitates the use of more sophisticated and reliable modern synthetic methods.

This document serves as a comprehensive guide to the most effective and widely adopted protocols for the controlled N-alkylation of anilines, with a focus on reproducibility and mechanistic understanding.

Strategic Approaches to Aniline N-Alkylation

The choice of synthetic strategy for N-alkylation depends on several factors, including the nature of the aniline and alkylating agent, functional group tolerance, and desired scale. We will explore three dominant and versatile methodologies.

Reductive Amination: A Workhorse of C-N Bond Formation

Reductive amination is a highly versatile and widely utilized method for preparing N-alkylated anilines.[4] It is a robust reaction that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine.[5] The process is typically performed as a one-pot reaction, which is advantageous for its operational simplicity and efficiency.[6]

Mechanistic Rationale: The reaction proceeds in two distinct stages:

-

Imine/Iminium Ion Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This reaction is typically catalyzed by mild acid and results in the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine).[7] Protonation of the imine generates a more electrophilic iminium ion.

-

Reduction: The C=N double bond of the imine or iminium ion is selectively reduced to a C-N single bond by a suitable hydride-based reducing agent.[7][8]

A critical aspect of a successful one-pot reductive amination is the choice of reducing agent. The reductant must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the intermediate imine/iminium ion.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) and sodium cyanoborohydride (NaBH₃CN) are the most common reagents for this purpose because they are less reactive towards aldehydes and ketones but readily reduce the protonated imine.[9][10][11]

Diagram 1: Mechanism of Reductive Amination

Caption: Mechanism of acid-catalyzed reductive amination.[2]

Detailed Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general procedure for the N-alkylation of an aniline with an aldehyde.

Materials:

-

Aniline (1.0 mmol, 1.0 equiv)

-

Aldehyde (1.1 mmol, 1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (5-10 mL)

-

Acetic acid (optional, 1-2 drops)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aniline and the aldehyde.

-

Solvent Addition: Dissolve the starting materials in an appropriate solvent like DCM or DCE.[10]

-

Acid Catalyst (if necessary): For less reactive anilines or ketones, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stirring: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate.

-

Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) to the reaction mixture in one portion. Causality Note: STAB is a mild and selective reducing agent that preferentially reduces the iminium ion over the starting carbonyl compound, preventing the formation of alcohol byproducts.[5] It is also moisture-sensitive, so it should be handled in a dry environment.[10]

-

Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-24 hours.

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired N-alkylated aniline.

Buchwald-Hartwig Amination: A Revolution in C-N Cross-Coupling

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has transformed the synthesis of aryl amines.[12][13] This powerful method allows for the formation of C-N bonds between a wide variety of aryl halides (or pseudohalides like triflates) and amines, including anilines.[12] Its broad substrate scope and high functional group tolerance make it a cornerstone of modern medicinal chemistry.[12][13]

Mechanistic Rationale: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[12]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond. This is often the rate-determining step of the cycle.[14][15]

-

Amine Coordination and Deprotonation: The aniline coordinates to the Pd(II) center. A stoichiometric amount of a non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) then deprotonates the coordinated amine to form a palladium-amido complex.[13][16]

-

Reductive Elimination: The final step involves the formation of the new C-N bond as the aryl group and the amido group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[12][16]

The success of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand coordinated to the palladium center. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are essential for promoting the reductive elimination step and stabilizing the catalytic species.

Diagram 2: Buchwald-Hartwig Amination Catalytic Cycle

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tsijournals.com [tsijournals.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. gctlc.org [gctlc.org]

- 7. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 11. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 16. alfa-chemistry.com [alfa-chemistry.com]

Reductive amination methods for preparing secondary anilines

Application Note: Advanced Reductive Amination Strategies for the Synthesis of Secondary Anilines

Introduction & Mechanistic Rationale

Secondary anilines are privileged pharmacophores and critical synthetic intermediates in drug discovery and materials science[1]. While direct alkylation of primary anilines with alkyl halides is a traditional approach, it frequently suffers from poor chemoselectivity, leading to over-alkylation and the formation of tertiary amines. Reductive amination offers a highly controlled, chemoselective alternative.

However, the reductive amination of anilines presents unique kinetic challenges. Anilines are significantly less nucleophilic and weakly basic (conjugate acid pKₐ ~4.6) compared to aliphatic amines (pKₐ ~10.7) due to the delocalization of the nitrogen lone pair into the aromatic ring[2]. Consequently, the initial condensation step to form the intermediate imine or iminium ion is often sluggish[3].

A successful protocol requires a delicate balance: mild acid catalysis is needed to activate the carbonyl carbon for nucleophilic attack, but excessive acidity will protonate the aniline, rendering it completely non-nucleophilic[4]. Furthermore, the chosen reducing agent must exhibit strict chemoselectivity, reducing the transient iminium species significantly faster than the starting aldehyde or ketone[5].

Workflow Logic for Method Selection

Selecting the correct reductive amination (RA) conditions depends entirely on the electronic properties of the aniline and the steric hindrance of the carbonyl compound.

Caption: Decision matrix for selecting the optimal reductive amination protocol.

Quantitative Comparison of Reducing Agents

The choice of hydride source dictates the pH range and the overall success of the reaction. The following table summarizes the operational parameters for common reductants used in secondary aniline synthesis.

| Reducing Agent | Optimal pH | Chemoselectivity (Imine vs. Carbonyl) | Toxicity / Safety Profile | Primary Application |

| NaBH₄ | > 7 | Poor (Rapidly reduces carbonyls) | Low | Stepwise RA (reduction of pre-isolated imines) |

| NaBH₃CN | 3 – 5 | Excellent[6] | High (Risk of HCN gas at low pH) | Borch reduction, sterically hindered ketones[7] |

| NaBH(OAc)₃ | 5 – 7 | Excellent[3] | Low (Releases acetic acid) | Standard direct RA with primary anilines[2] |

| Pd/C + H₂ | Neutral | Good | Very Low (Water byproduct) | Tandem one-pot RA directly from nitroarenes[1] |

Self-Validating Experimental Protocols

Protocol A: Standard Direct Reductive Amination using NaBH(OAc)₃ (STAB)

Ideal for: Unhindered aldehydes/ketones and electron-neutral to moderately electron-rich primary anilines.

Causality Insight: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₃CN due to its lower toxicity and excellent selectivity at mildly acidic pH (5–7)[3]. 1,2-Dichloroethane (DCE) is utilized as the solvent because it provides superior solubility for STAB compared to dichloromethane (DCM). Glacial acetic acid is added to catalyze imine formation; however, it is kept to 1.0–2.0 equivalents to prevent total protonation of the weakly basic aniline[3].

-

Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary aniline (1.0 equiv) and the carbonyl compound (1.05 equiv) in anhydrous DCE (0.2 M).

-

Activation: Add glacial acetic acid (1.0–2.0 equiv). Stir the mixture at room temperature for 30 minutes. Self-Validation: A slight color change (often yellowing) indicates the equilibrium shift toward the iminium intermediate.

-

Reduction: Portion-wise, add STAB (1.5 equiv) over 10 minutes to manage any mild exothermic hydrogen gas evolution.

-

Monitoring: Stir at room temperature. Monitor via LC-MS or TLC (typically 2–12 hours). Anilines require longer reaction times than aliphatic amines[2]. Microwave irradiation (e.g., 100 °C for 10 mins) can be applied if the reaction stalls[2].

-

Quenching: Carefully add saturated aqueous NaHCO₃ until gas evolution completely ceases (pH ~8). Self-Validation: The cessation of bubbling confirms the destruction of unreacted borohydride species.

-

Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and purify via silica gel chromatography.

Protocol B: Accelerated Amination for Electron-Deficient Anilines

Ideal for: Nitroanilines, cyanoanilines, and highly deactivated aromatic amines.

Causality Insight: Electron-withdrawing groups severely depress aniline nucleophilicity, making standard STAB/AcOH conditions prohibitively slow[3]. By replacing acetic acid with Trifluoroacetic acid (TFA), the STAB reagent undergoes ligand exchange to form the highly active tris(trifluoroacetoxy)borohydride anion, which aggressively drives both the amination and reduction steps[8].

-

Preparation: Dissolve the electron-deficient aniline (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous DCM (0.15 M).

-

Reagent Addition: Cool the flask to 0 °C and add STAB (2.0 equiv) to the stirring solution.

-

TFA Activation: Dropwise, add TFA (3.0 to 5.0 equiv). Self-Validation: The reaction mixture will often exhibit a distinct color shift as the active acyloxyborohydride species forms[8].

-

Reaction: Allow the mixture to warm to room temperature. Complete conversion is typically achieved rapidly (1–3 hours).

-

Workup: Quench meticulously with 1M NaOH to neutralize the strong TFA acid. Extract with ethyl acetate, dry over MgSO₄, and purify.

Protocol C: One-Pot Tandem Reduction-Amination from Nitroarenes

Ideal for: Green chemistry applications, scale-up, and avoiding the isolation of sensitive/toxic primary anilines.

Causality Insight: Nitroarenes are inexpensive and highly stable precursors. Utilizing a heterogeneous catalyst (e.g., Pd/C) under a hydrogen atmosphere reduces the nitro group to an aniline in situ. The nascent aniline immediately condenses with the aldehyde present in the pot, and the resulting imine is subsequently hydrogenated[1]. This circumvents the need for borohydride reagents entirely.

-